molecular formula C10H15N3O B14462648 N-[2-Amino-5-(dimethylamino)phenyl]acetamide CAS No. 73164-50-8

N-[2-Amino-5-(dimethylamino)phenyl]acetamide

Cat. No.: B14462648
CAS No.: 73164-50-8
M. Wt: 193.25 g/mol
InChI Key: PEIVHTCIMKJVJF-UHFFFAOYSA-N
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Description

N-[2-Amino-5-(dimethylamino)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group and a dimethylamino group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-5-(dimethylamino)phenyl]acetamide typically involves the reaction of 2-amino-5-(dimethylamino)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_6\text{H}_3(\text{NH}_2)(\text{N(CH}_3)_2) + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_3(\text{NHCOCH}_3)(\text{N(CH}_3)_2) + \text{CH}_3\text{COOH} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes steps such as mixing, heating, and purification to obtain the pure compound. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-5-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-Amino-5-(dimethylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-[2-Amino-5-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar in structure but lacks the dimethylamino group.

    Paracetamol (Acetaminophen): Contains a hydroxyl group instead of the dimethylamino group.

    Phenacetin: Similar structure but with an ethoxy group instead of the dimethylamino group.

Uniqueness

N-[2-Amino-5-(dimethylamino)phenyl]acetamide is unique due to the presence of both amino and dimethylamino groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

CAS No.

73164-50-8

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-[2-amino-5-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C10H15N3O/c1-7(14)12-10-6-8(13(2)3)4-5-9(10)11/h4-6H,11H2,1-3H3,(H,12,14)

InChI Key

PEIVHTCIMKJVJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(C)C)N

Origin of Product

United States

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